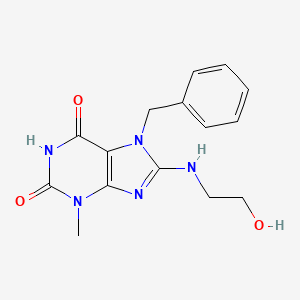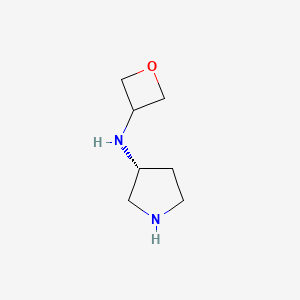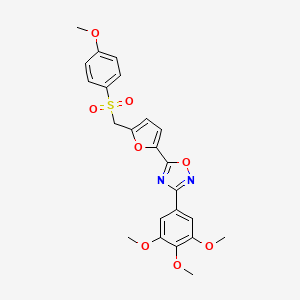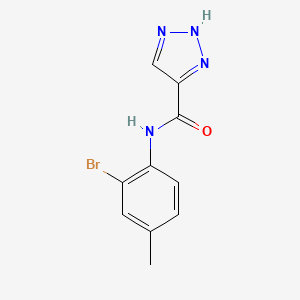![molecular formula C20H21N3O2 B2621860 4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1396863-22-1](/img/structure/B2621860.png)
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds involves various methods. One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . Another approach involves the use of scaffold hopping and computer-aid drug design . This method also resulted in the synthesis of the desired products .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It involves a benzene ring linked to a pyrimidine ring . The structure also includes a pyrazolo ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various steps . These reactions often involve the use of catalysts and specific conditions to achieve the desired products .
Wirkmechanismus
The mechanism of action of 4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it is believed to act by binding to specific protein targets in the body, leading to changes in cellular signaling and gene expression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have suggested that this compound may have a range of biochemical and physiological effects. These include the inhibition of specific enzymes, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells. Further research is needed to fully understand the effects of this compound on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its potential as a tool for studying protein-protein interactions. Additionally, its unique chemical structure may make it a useful starting point for the development of novel therapeutic agents. However, limitations may include the need for specialized equipment and expertise for its synthesis and analysis, as well as the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide. These include further investigation into its potential as a therapeutic agent for various diseases, as well as the development of new synthetic methods for its production. Additionally, further research is needed to fully understand its mechanism of action and the effects of this compound on biological systems.
Synthesemethoden
The synthesis of 4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide has been described in the literature. The compound is typically synthesized using a multi-step process involving the reaction of various starting materials. The exact conditions and reagents used may vary depending on the specific synthesis method employed.
Wissenschaftliche Forschungsanwendungen
The potential scientific research applications of 4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide are diverse. This compound has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. Additionally, it has been investigated for its potential as a tool in chemical biology research, particularly in the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(21-14-16-15-22-23-11-5-4-8-18(16)23)20(9-12-25-13-10-20)17-6-2-1-3-7-17/h1-8,11,15H,9-10,12-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUQHOKTZFMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Diethoxybenzyl)oxy]aniline](/img/structure/B2621777.png)
![tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2621779.png)








![Ethyl 4-[[2-[[5-[(2-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2621793.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2621799.png)
